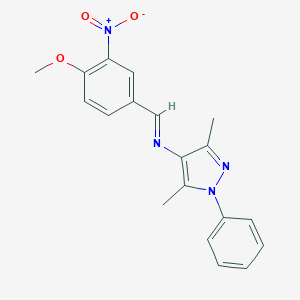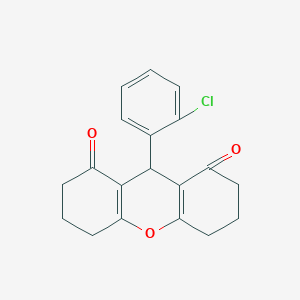
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their wide range of biological activities and medicinal applications
Métodos De Preparación
The synthesis of 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Análisis De Reacciones Químicas
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced by other groups.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and heterocyclic rings allow it to interact with enzymes and receptors, potentially inhibiting their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are involved in bacterial growth and replication .
Comparación Con Compuestos Similares
Similar compounds to 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE include other benzothiazole derivatives and pyrazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-nitrobenzothiazole have similar structures but may have different biological activities.
Pyrazole Derivatives: Compounds like 1-methyl-3-nitropyrazole and 4-nitro-1H-pyrazole have similar pyrazole rings but may differ in their reactivity and applications
Propiedades
Fórmula molecular |
C12H8N6O5S |
|---|---|
Peso molecular |
348.3g/mol |
Nombre IUPAC |
1-methyl-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H8N6O5S/c1-16-5-8(18(22)23)10(15-16)11(19)14-12-13-7-3-2-6(17(20)21)4-9(7)24-12/h2-5H,1H3,(H,13,14,19) |
Clave InChI |
NXKVXJQUPRNLCH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B447162.png)

![4,6-dimethyl-3-[2-methyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B447168.png)
![2-propoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B447169.png)
![3-[2-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447170.png)
![N-(4-ethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447171.png)

![2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B447173.png)

![4-Ethoxy-3-methoxybenzaldehyde [4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447175.png)

![5-[4-(isopentyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447179.png)
![1,5-Dibromo-2-[(2,4-dichlorobenzyl)oxy]-3-(2-nitro-1-propenyl)benzene](/img/structure/B447180.png)

